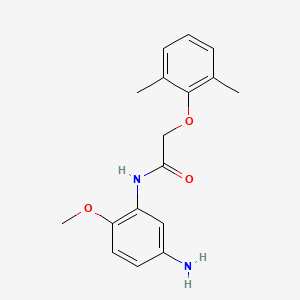

N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide follows established International Union of Pure and Applied Chemistry nomenclature conventions. The complete IUPAC name accurately describes the molecular connectivity, specifying the amino substituent at the 5-position and methoxy group at the 2-position of the phenyl ring, connected through an acetamide linkage to a 2,6-dimethylphenoxy moiety.

The compound is registered under Chemical Abstracts Service number 1020054-33-4, providing a unique identifier for database searches and regulatory documentation. Multiple synonyms exist in chemical literature, including the abbreviated form this compound and the catalog designation AKOS000263586. These alternative identifiers facilitate cross-referencing across different chemical databases and supplier catalogs.

Molecular representation systems provide standardized formats for structural communication. The Simplified Molecular Input Line Entry System notation reads: CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC. The International Chemical Identifier string InChI=1S/C17H20N2O3/c1-11-5-4-6-12(2)17(11)22-10-16(20)19-14-9-13(18)7-8-15(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) provides a machine-readable structural description. The corresponding InChI Key QEZLCBHVLWBIIG-UHFFFAOYSA-N serves as a compact hash representation for rapid database comparisons.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1020054-33-4 |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC |

| InChI Key | QEZLCBHVLWBIIG-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The three-dimensional molecular architecture of this compound exhibits characteristic features of substituted acetamide compounds. Computational conformational analysis reveals the compound adopts multiple stable conformations in solution, with the acetamide group serving as a flexible linker between the two aromatic ring systems. The 5-amino-2-methoxyphenyl moiety and 2,6-dimethylphenoxy group can rotate around single bonds, generating distinct conformational states with varying intramolecular interactions.

Three-dimensional conformer modeling demonstrates the spatial arrangement of functional groups influences molecular properties. The amino group at the 5-position of the methoxyphenyl ring exhibits typical pyramidal geometry, while the methoxy substituent adopts a planar configuration relative to the aromatic ring. The 2,6-dimethylphenoxy group shows characteristic steric interactions between the methyl substituents and adjacent molecular regions, potentially restricting rotational freedom around specific bonds.

Conformational flexibility analysis indicates the compound possesses four rotatable bonds, primarily involving the acetamide linkage and phenoxy ether connection. This moderate degree of conformational freedom suggests the molecule can adapt to different binding environments while maintaining structural integrity. The aromatic ring systems provide rigid scaffolds that anchor the molecular framework, while the aliphatic linker regions offer necessary flexibility for molecular recognition processes.

Bond angle analysis reveals standard geometric parameters for the constituent functional groups. The acetamide carbonyl group exhibits typical planar geometry with bond angles approaching 120 degrees around the carbon center. The ether linkages in both phenoxy groups display characteristic tetrahedral geometry at oxygen atoms, with bond angles near 109 degrees. These geometric features contribute to the overall molecular shape and influence intermolecular interaction patterns.

Crystallographic Data and Solid-State Arrangement

While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the current literature, related acetamide compounds provide valuable insights into expected crystallographic behavior. The molecular structure suggests potential for hydrogen bonding interactions in the solid state, particularly involving the amino group and acetamide carbonyl functionality.

Comparative analysis of structurally similar compounds indicates that acetamide derivatives typically crystallize in space groups that accommodate hydrogen bonding networks. The presence of both hydrogen bond donors (amino group and acetamide nitrogen) and acceptors (carbonyl oxygen and methoxy oxygen) creates opportunities for intermolecular associations that stabilize crystal lattices. These interactions are crucial for determining physical properties such as melting point, solubility, and polymorphic behavior.

X-ray diffraction analysis techniques provide comprehensive structural information for organic compounds through powder diffraction and single-crystal methods. Modern diffractometer systems enable rapid phase identification and structural characterization, with data collection typically completed within 20 minutes for routine analyses. The implementation of advanced detector technologies and automated data processing software facilitates accurate structure determination for complex organic molecules.

Crystal packing analysis of related compounds reveals common motifs involving N-H···O hydrogen bonds and C-H···O interactions. Hirshfeld surface analysis demonstrates that H···H interactions and H···O/O···H contacts represent the largest contributions to intermolecular interactions in similar acetamide structures. These findings suggest that this compound would likely exhibit comparable crystal packing patterns with significant hydrogen bonding contributions.

| Analysis Method | Information Obtained | Typical Time |

|---|---|---|

| Powder X-ray Diffraction | Phase identification, crystallinity | < 20 minutes |

| Single Crystal XRD | Complete structure, space group | 2-24 hours |

| Hirshfeld Surface Analysis | Intermolecular interactions | Post-processing |

Electronic Structure Analysis via Computational Modeling

Density functional theory calculations provide detailed electronic structure information for this compound through advanced computational methods. The B3LYP functional with 6-311G(d) basis sets represents a standard approach for accurately predicting molecular electronic properties, including frontier molecular orbital energies and electron density distributions. These computational analyses reveal fundamental electronic characteristics that govern chemical reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis elucidates the electronic nature of the compound. The energy gap between these frontier orbitals provides insights into molecular stability, reactivity, and potential for charge transfer processes. Computational studies of related acetamide compounds demonstrate that amino substituents typically contribute significantly to HOMO electron density, while carbonyl groups influence LUMO characteristics.

Molecular electrostatic potential mapping reveals charge distribution patterns across the molecular surface. These calculations identify regions of positive and negative electrostatic potential, which correlate with sites for nucleophilic and electrophilic interactions. The amino group typically exhibits negative electrostatic potential, indicating nucleophilic character, while regions near the carbonyl carbon show positive potential, suggesting electrophilic reactivity.

Electronic charge analysis demonstrates the influence of substituent groups on overall molecular polarity and charge distribution. The methoxy substituent contributes electron density to the aromatic system through resonance effects, while the dimethyl groups provide inductive electron donation. These electronic effects modulate the reactivity of the acetamide linkage and influence the compound's interaction with biological targets or synthetic reagents. Computational predictions of dipole moments and polarizability provide additional insights into intermolecular interaction potential and solvent effects on molecular behavior.

| Computational Property | Significance | Method |

|---|---|---|

| HOMO-LUMO Gap | Reactivity and stability | DFT B3LYP/6-311G(d) |

| Molecular Electrostatic Potential | Interaction sites | Quantum chemical calculation |

| Dipole Moment | Molecular polarity | Electronic structure calculation |

| Frontier Orbital Analysis | Chemical reactivity | Molecular orbital theory |

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-5-4-6-12(2)17(11)22-10-16(20)19-14-9-13(18)7-8-15(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZLCBHVLWBIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₀N₂O₃, with a molecular weight of approximately 300.36 g/mol. The structure includes:

- Amino group (-NH2) : Enhances reactivity and potential interactions with biological targets.

- Methoxy group (-OCH3) : Influences solubility and biological activity.

- Dimethylphenoxy moiety : Contributes to lipophilicity, potentially affecting interactions within biological systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity. For instance, it has shown potential in inhibiting carbonic anhydrase, which is crucial for various physiological processes.

- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, influencing cellular responses.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported the minimum inhibitory concentration (MIC) values against various pathogens:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 3.12 - 50 | Gram-positive and Gram-negative bacteria, Candida species |

These findings suggest its potential application in treating infections caused by resistant bacterial strains.

2. Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation where it demonstrated a reduction in inflammatory markers and improved outcomes in conditions like arthritis.

3. Neuroprotective Effects

Investigations into the neuroprotective capabilities of this compound have shown promise in protecting neuronal cells from oxidative stress-induced damage. For instance, it was noted to protect PC12 cells from sodium nitroprusside-induced cytotoxicity.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for new antibiotics.

- Neuroprotection : In a rat model of neurodegeneration induced by NMDA receptor antagonism, treatment with the compound resulted in reduced neuronal loss and improved cognitive function compared to untreated controls.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

The nitrogen substituent significantly influences pharmacological activity and pharmacokinetics. Key comparisons include:

Key Observations :

- The hydroxypropan-2-yl substituent in the anticonvulsant analog (ED₅₀ = 12 mg/kg) demonstrates that polar groups can enhance activity without significant neurotoxicity .

- Oxadixyl’s oxazolidinyl ring highlights how structural modifications can shift applications from pharmaceuticals to agrochemicals .

Variations in the Phenoxy Group

The phenoxy group’s substitution pattern affects steric and electronic properties:

Key Observations :

Functional Group Additions and Modifications

Additional functional groups further diversify activity:

Key Observations :

- Complex backbones (e.g., hexan or pentyl chains) in antiviral compounds demonstrate how acetamide derivatives can be integrated into larger pharmacophores for enzyme inhibition .

- Thiazolidinone rings introduce heterocyclic diversity, expanding applications to antimicrobial contexts .

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

Preparation Methods

Starting Materials

- 5-Amino-2-methoxybenzoic acid : Provides the amino and methoxy-substituted aromatic ring.

- 2,6-Dimethylphenol : Provides the dimethylphenoxy moiety.

Synthetic Route

Conversion of 5-Amino-2-methoxybenzoic acid to Acyl Chloride

The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted into the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂). This step activates the acid for further coupling.Coupling with 2,6-Dimethylphenol

The acyl chloride intermediate is reacted with 2,6-dimethylphenol in the presence of a base, commonly triethylamine (TEA), to facilitate nucleophilic substitution and form the phenoxyacetamide linkage.Purification

The crude product is purified by standard techniques such as recrystallization or chromatography to obtain the target compound with high purity.

Reaction Conditions and Considerations

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acyl chloride formation | Thionyl chloride (SOCl₂), reflux | Ensure complete conversion; remove excess SOCl₂ |

| Coupling reaction | 2,6-Dimethylphenol, triethylamine, inert atmosphere (N₂) | Base neutralizes HCl formed; inert atmosphere prevents side reactions |

| Solvent | Dichloromethane or chloroform | Good solvent for acyl chloride and phenol |

| Temperature | 0–25°C during coupling | Controlled to avoid decomposition |

Research Findings and Optimization

- The use of thionyl chloride is standard for converting carboxylic acids to acyl chlorides due to its efficiency and ease of removal of byproducts (SO₂ and HCl gases).

- Triethylamine serves dual roles as a base and scavenger for HCl, improving reaction yields.

- Reaction times typically range from 2 to 6 hours depending on scale and temperature control.

- Purification through column chromatography using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate) yields the compound in high purity.

Comparative Analysis with Related Compounds

| Compound Name | Key Structural Difference | Impact on Synthesis |

|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | Dimethyl substituents at 3,4-positions instead of 2,6-positions | May affect regioselectivity and steric hindrance during coupling |

| N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide | Carbamoyl group and formyl substitution | Requires additional steps such as isocyanate formation and carbamoyl coupling |

Summary Table of Preparation Method

| Step No. | Reaction Step | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Acid to acyl chloride conversion | 5-Amino-2-methoxybenzoic acid + SOCl₂, reflux | Formation of 5-amino-2-methoxybenzoyl chloride |

| 2 | Coupling with phenol | Acyl chloride + 2,6-dimethylphenol + TEA, 0–25°C | Formation of this compound |

| 3 | Purification | Recrystallization or chromatography | Pure target compound |

Notes on Scale-Up and Industrial Synthesis

- Industrial scale synthesis may employ continuous flow reactors to improve heat and mass transfer, enhancing yield and safety.

- Optimization of solvent and base equivalents can reduce waste and improve cost-efficiency.

- Strict control of moisture and oxygen is essential to prevent hydrolysis of acyl chlorides and oxidation of amino groups.

Q & A

Basic: What are the recommended synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Preparation of the phenoxy intermediate: React 2,6-dimethylphenol with a halogenated acetamide precursor (e.g., chloroacetyl chloride) under basic conditions (K₂CO₃/DMF) to form 2-(2,6-dimethylphenoxy)acetamide .

- Step 2: Functionalization of the aromatic amine: Introduce the 5-amino-2-methoxyphenyl group via nucleophilic substitution or coupling reactions. For example, use a Buchwald-Hartwig amination with a palladium catalyst to attach the amino group .

- Step 3: Purification: Employ column chromatography or recrystallization to isolate the final product. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), acetamide carbonyl (δ ~168 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol. Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., amide N–H···O motifs) .

- Mass Spectrometry: Use HRMS (ESI+) to verify the molecular ion peak ([M+H]⁺) and fragmentation pattern.

Advanced: How can contradictory data in biological activity studies (e.g., neuroprotection vs. toxicity) be resolved?

Methodological Answer:

- Dose-Response Analysis: Perform in vitro assays (e.g., MTT assay on neuronal cells) across a concentration gradient (0.1–100 µM) to identify therapeutic vs. toxic thresholds .

- Mechanistic Profiling: Use molecular docking to predict interactions with targets (e.g., NMDA receptors) and validate via Western blotting for downstream proteins (e.g., Bcl-2, caspase-3) .

- Metabolite Screening: Identify toxic metabolites via LC-MS/MS. For example, oxidative metabolites may explain toxicity at higher doses .

Advanced: What strategies optimize the yield of the final product in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for amination efficiency. Optimize ligand-to-metal ratios to reduce side reactions .

- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction scalability and reduce purification complexity .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR) to track reaction progression and adjust parameters dynamically .

Advanced: How can analytical methods be validated for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC Validation: Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%). Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water .

- Matrix Effects: Spike plasma samples with internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS/MS .

- Stability Studies: Assess compound stability under storage conditions (-80°C, 24 months) and repeated freeze-thaw cycles .

Basic: What are the key challenges in characterizing the solubility and stability of this compound?

Methodological Answer:

- Solubility Profiling: Use shake-flask methods in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to determine logP and solubility. Poor aqueous solubility (~0.1 mg/mL) may necessitate formulation studies .

- Degradation Pathways: Conduct forced degradation studies (heat, light, oxidation) and identify degradation products via LC-MS. For example, methoxy group demethylation may occur under acidic conditions .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling: Train models on bioactivity data (e.g., IC₅₀ values) to correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with potency .

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with serotonin transporters) to predict residence times and optimize substituent geometry .

- ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition risks) .

Advanced: How should researchers address inconsistencies in crystallographic data (e.g., polymorphic forms)?

Methodological Answer:

- Polymorph Screening: Recrystallize from multiple solvents (e.g., ethanol, acetone) and analyze via PXRD to identify dominant forms .

- Thermal Analysis: Use DSC/TGA to compare melting points and thermal stability across polymorphs. Differences >5°C indicate distinct crystalline phases .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking) to explain stability differences between polymorphs .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition: Screen against target enzymes (e.g., COX-2, MAO-B) using fluorometric assays. IC₅₀ values <10 µM indicate promising activity .

- Cell-Based Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α ELISA) in macrophage (RAW 264.7) or neuronal (SH-SY5Y) cell lines .

- Membrane Permeability: Use Caco-2 monolayers to estimate intestinal absorption (Papp >1×10⁻⁶ cm/s suggests good bioavailability) .

Advanced: How can researchers resolve spectral overlap in NMR analysis of this compound?

Methodological Answer:

- 2D NMR Techniques: Employ - HSQC to resolve overlapping aromatic signals. COSY can clarify coupling between adjacent protons .

- Solvent Optimization: Switch to deuterated DMSO-d₆ to enhance signal dispersion for amine and amide protons .

- Dynamic NMR: Perform variable-temperature experiments to separate broadened signals caused by slow conformational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.